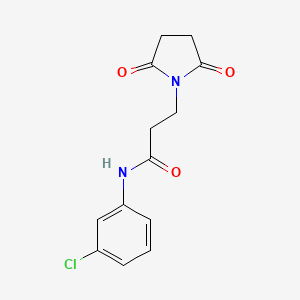![molecular formula C18H14Cl2FN3O2 B5706211 2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5706211.png)
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DFPA" and has been synthesized through various methods.
Mécanisme D'action
DFPA exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. DFPA also inhibits the activity of STAT3, a signaling pathway that is involved in the development and progression of cancer. Furthermore, DFPA has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme that is essential for bacterial replication.
Biochemical and Physiological Effects:
DFPA has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. DFPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DFPA has been found to inhibit the growth and replication of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
DFPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. DFPA has also been extensively studied, and its biological effects are well-documented. However, there are also limitations to using DFPA in lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its exact mode of action. Additionally, the effects of DFPA on normal cells and tissues are not well-understood, and more research is needed to determine its safety profile.
Orientations Futures
There are several future directions for research on DFPA. One potential area of study is its use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. DFPA has been shown to have potent anti-inflammatory effects, and more research is needed to determine its efficacy in animal models and clinical trials. Another potential area of study is its use in the treatment of bacterial infections. DFPA has been found to have antibacterial activity against various strains of bacteria, and more research is needed to determine its potential as a new antibiotic. Additionally, more research is needed to elucidate the exact mechanism of action of DFPA and its effects on normal cells and tissues.
Méthodes De Synthèse
DFPA can be synthesized through a multi-step process that involves the reaction of 3,4-dichlorophenol with 2-fluorobenzylamine to form 2-(3,4-dichlorophenoxy)-N-(2-fluorobenzyl)acetamide. This intermediate is then reacted with 3-aminopyrazole to form DFPA. The synthesis of DFPA has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
DFPA has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. DFPA has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DFPA has been shown to have antibacterial activity against various strains of bacteria.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2FN3O2/c19-14-6-5-13(9-15(14)20)26-11-18(25)22-17-7-8-24(23-17)10-12-3-1-2-4-16(12)21/h1-9H,10-11H2,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USCINTISNIUAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorophenoxy)-N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-(aminocarbonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5706181.png)
![5-bromo-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}nicotinamide](/img/structure/B5706185.png)
![2-methyl-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5706190.png)




![ethyl {2-[(3,4-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5706221.png)
![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B5706222.png)
![7-phenyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol 3-oxide](/img/structure/B5706246.png)